An In-depth Technical Guide to 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride, a key heterocyclic building block in medicinal chemistry. Due to a notable lack of specific experimental data for the hydrochloride salt in publicly accessible literature, this guide synthesizes available information on the free base, 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one, and integrates it with established principles of hydrochloride salt formation and characteristics of related compounds. The guide covers the compound's structure, nomenclature, and known physical and chemical properties of the free base. It further delves into the rationale and general methodologies for the synthesis of the imidazo[1,2-a]pyridine scaffold and the subsequent formation of its hydrochloride salt. Emphasis is placed on its significant role as a versatile intermediate in the development of therapeutic agents, particularly those targeting the central nervous system. This document aims to serve as a valuable resource for researchers engaged in drug discovery and development by providing a structured compilation of existing knowledge and expert insights into the practical application of this compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1] Its unique electronic and steric properties allow for diverse functionalization, making it a valuable template for the design of novel therapeutics.[2] This heterocyclic system is present in several marketed drugs, highlighting its clinical relevance. The dihydro-oxo derivative, 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one, serves as a crucial intermediate, offering a reactive handle for further chemical modifications. The hydrochloride salt of this compound is of particular interest in pharmaceutical development due to the potential for improved solubility and bioavailability, common attributes of amine hydrochlorides.
Nomenclature and Structure
The systematic IUPAC name for the parent compound is 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one. The hydrochloride salt is referred to as 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride.
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Figure 1: Chemical structure of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one and its hydrochloride salt.Physical and Chemical Properties
Properties of the Free Base
The following table summarizes the known properties of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one.
| Property | Value | Source |
| CAS Number | 1000981-77-0 | [3][4] |
| Molecular Formula | C₇H₈N₂O | [3][4] |
| Molecular Weight | 136.15 g/mol | [3][4] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Storage | Room temperature, away from light, stored in inert gas | [3] |
Expected Properties of the Hydrochloride Salt
The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a basic parent compound. The basic nitrogen atom in the imidazole ring of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is expected to be the site of protonation.
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Solubility: The hydrochloride salt is anticipated to have significantly higher aqueous solubility compared to the free base. This is a critical attribute for compounds intended for oral or parenteral administration.
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Melting Point: Hydrochloride salts typically have higher melting points than their corresponding free bases due to the ionic character of the salt.
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Stability: The salt form can exhibit improved chemical and physical stability, which is advantageous for formulation and storage.
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Hygroscopicity: It is important to note that hydrochloride salts can be hygroscopic, and this property should be evaluated during pre-formulation studies.
Synthesis and Characterization
General Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes. A common and well-established method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] Other methods include multicomponent reactions, intramolecular cyclizations, and oxidative couplings.[1][5]
Figure 2: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Preparation of the Hydrochloride Salt
The hydrochloride salt can be readily prepared by treating a solution of the free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) with a solution of hydrogen chloride in the same or a different solvent. The resulting precipitate can then be isolated by filtration and dried.
Experimental Protocol: General Procedure for Hydrochloride Salt Formation
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Dissolve 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., absolute ethanol).
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To this solution, add a stoichiometric amount (1.0-1.1 eq) of a solution of hydrogen chloride in a compatible solvent (e.g., HCl in ethanol or diethyl ether) dropwise with stirring.
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Continue stirring at room temperature for a specified period (e.g., 1-2 hours) or until precipitation is complete.
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Collect the resulting solid by vacuum filtration.
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Wash the solid with a small amount of the cold solvent to remove any unreacted starting material.
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Dry the product under vacuum to afford 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride.
Characterization Techniques
The structural confirmation and purity assessment of the synthesized compound and its salt would typically involve a combination of the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the site of protonation in the hydrochloride salt.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as the carbonyl (C=O) and N-H bonds.
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Elemental Analysis: Determines the elemental composition of the compound, which is crucial for confirming the empirical formula, especially for the salt form.
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Melting Point Analysis: A key physical property for assessing the purity of a crystalline solid.
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X-ray Crystallography: Can provide the definitive three-dimensional structure of the molecule.
Applications in Drug Discovery and Development
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is a valuable building block in the synthesis of pharmaceutical agents.[3] Its primary application lies in its use as a key intermediate for compounds targeting the central nervous system, particularly those that interact with benzodiazepine receptors.[3] The structural features of this molecule allow for facile functionalization, enabling medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.[3]
Figure 3: Role of the title compound in the drug development pipeline.
Conclusion
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride is a compound of significant interest for pharmaceutical research and development. While specific experimental data for the hydrochloride salt remains elusive in the public domain, this guide has provided a comprehensive overview based on the properties of the free base and established chemical principles. The synthetic accessibility of the imidazo[1,2-a]pyridine core and the potential for enhanced physicochemical properties through salt formation underscore the value of this compound as a versatile intermediate. Further research into the detailed characterization of the hydrochloride salt is warranted and would be a valuable contribution to the field of medicinal chemistry.
References
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de la Torre, D., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 10(1), 1-25. [Link]
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MySkinRecipes. (n.d.). 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydroimidazo[1,2-a]pyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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PubMed. (1991). Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. Journal of Medicinal Chemistry, 34(1), 269-277. [Link]
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MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link]
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ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
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